![molecular formula C14H23NO3 B12549642 N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide CAS No. 669705-02-6](/img/structure/B12549642.png)
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide is a chemical compound with a unique structure that includes an oxolane ring and a butenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide typically involves the desaturation of amides to form enamides. One method involves the use of iron-assisted regioselective oxidative desaturation, which provides an efficient approach to enamides and β-halogenated enamides . Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways . The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-2-enamide
- N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-ynamide
Uniqueness
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide is unique due to its specific structural features, such as the oxolane ring and the butenamide group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
669705-02-6 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide |
InChI |
InChI=1S/C14H23NO3/c1-4-7-12(16)15-11-10-18-13(17)14(11,8-5-2)9-6-3/h4,11H,1,5-10H2,2-3H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
XGVDKWLRJKRIRB-LLVKDONJSA-N |
Isomeric SMILES |
CCCC1([C@@H](COC1=O)NC(=O)CC=C)CCC |
Canonical SMILES |
CCCC1(C(COC1=O)NC(=O)CC=C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



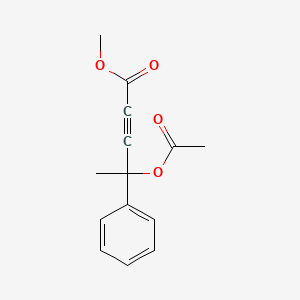
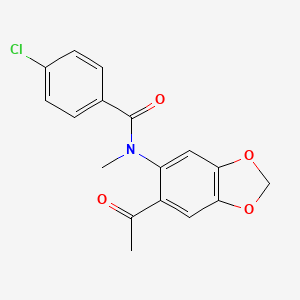

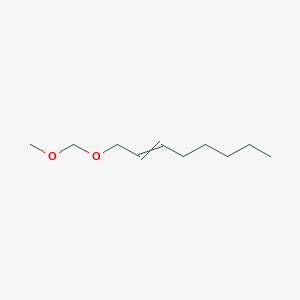
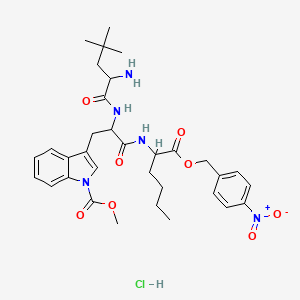
![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
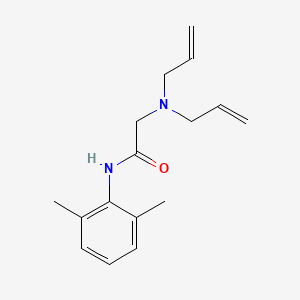

![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
